molecular formula C17H27NO7S2 B1498623 Tirofiban impurity 4

Tirofiban impurity 4

Cat. No.: B1498623
M. Wt: 421.5 g/mol
InChI Key: BZTDKIJRNKFZQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fundamental Principles of Pharmaceutical Impurity Control in Drug Development and Manufacturing

The control of impurities in pharmaceutical products is a fundamental tenet of drug development and manufacturing, designed to ensure that patients receive safe and effective medicines. Impurities are substances that exist alongside the desired API and can be classified into three main categories: organic impurities, inorganic impurities, and residual solvents. Organic impurities can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, ligands, and catalysts. researchgate.net Inorganic impurities may be derived from the manufacturing process and include reagents, ligands, catalysts, heavy metals, or other residual materials like filter aids and charcoal. chemicalbook.com Residual solvents are organic volatile chemicals used or produced in the manufacture of drug substances or excipients, or in the preparation of drug products. researchgate.net

The primary goal of impurity control is to minimize the presence of these unwanted substances to levels that are considered safe. This is achieved through a combination of strategies, including the optimization of the synthetic route to reduce the formation of by-products, the implementation of effective purification steps, and the establishment of appropriate storage conditions to prevent degradation. A thorough understanding of the potential impurities that can arise is essential, and this is often achieved through "forced degradation" studies, which intentionally subject the drug substance to harsh conditions like acid, base, heat, light, and oxidation to identify potential degradation products. scielo.org.cocore.ac.uk

Regulatory Mandates and Guidelines Governing Pharmaceutical Impurities

To ensure a harmonized approach to impurity control across the pharmaceutical industry, several regulatory bodies and international organizations have established comprehensive guidelines. These mandates provide a framework for the identification, qualification, and control of impurities in drug substances and products.

The International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) has developed a series of guidelines that are widely adopted by regulatory authorities globally. researchgate.net

ICH Q3A(R2): Impurities in New Drug Substances This guideline provides a framework for the control of impurities in new drug substances produced by chemical synthesis. chemicalbook.comjcchems.com It establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. researchgate.netjcchems.com For instance, for a drug substance with a maximum daily dose of up to 2 grams, the identification threshold is generally 0.10%. nih.gov

ICH Q3B(R2): Impurities in New Drug Products Complementing Q3A, this guideline focuses on impurities that arise during the manufacturing of the final drug product. irjet.netnih.gov These can be degradation products of the API or reaction products of the API with excipients or container closure systems. irjet.net Similar to Q3A, it sets thresholds for reporting, identification, and qualification of degradation products based on the maximum daily dose. core.ac.ukgoogle.com

ICH Q3C(R8): Guideline for Residual Solvents This guideline addresses the control of residual solvents in pharmaceutical products. d-nb.infoaxplora.com It classifies solvents into three classes based on their toxicity. researchgate.netzjhfhlw.comresearchgate.net Class 1 solvents are to be avoided, Class 2 solvents have permissible daily exposure (PDE) limits, and Class 3 solvents have low toxic potential. researchgate.net

Pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), play a crucial role in impurity management by providing official standards and test methods. scielo.org.cogoogle.com Monographs for specific drug substances often include tests for related substances or impurities, with defined acceptance criteria. scielo.org.conih.gov These standards are legally enforceable in many jurisdictions and provide a benchmark for the quality of pharmaceutical products. The European Pharmacopoeia, for instance, has a general monograph on "Substances for pharmaceutical use" that outlines requirements for the control of impurities, referencing the ICH guidelines. nih.gov

International Conference on Harmonisation (ICH) Guidelines Q3A, Q3B, and Q3C Applicability

Overview of Tirofiban (B1683177) as a Reference Compound in Antiplatelet Therapy

Tirofiban is a potent, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa receptor. This receptor plays a critical role in the final common pathway of platelet aggregation. By reversibly inhibiting the binding of fibrinogen to this receptor, Tirofiban effectively prevents platelets from clumping together, thereby reducing the risk of thrombus formation. It is used in the treatment of acute coronary syndromes and for patients undergoing certain cardiovascular procedures. Tirofiban is typically administered intravenously in combination with other agents like heparin.

Significance of Identifying and Characterizing Specific Degradation and Process Impurities, with a Focus on Tirofiban Impurity 4

The identification and characterization of specific impurities in any drug substance, including Tirofiban, are of paramount importance for several reasons. Firstly, impurities can have their own pharmacological or toxicological effects, which could impact the safety of the drug product. Secondly, the presence and levels of certain impurities can be an indicator of the consistency and control of the manufacturing process. Finally, understanding the degradation pathways of a drug substance is crucial for defining appropriate storage conditions and shelf-life.

While the scientific literature details several impurities related to Tirofiban, such as Impurity A (debutylpiperidine tirofiban), Impurity C (N-butanosulfonyl)-O-4- (4-pyridinyl)butyl-tyrosine), and an N-oxide derivative (Impurity B), this article focuses on the compound identified as "this compound". researchgate.netscielo.org.co This impurity is available as a reference standard from various chemical suppliers, indicating its relevance in the quality control of Tirofiban. d-nb.info

The specific chemical name for this compound is (S)-2-(Butylsulfonamido)-3-(4-((butylsulfonyl)oxy)phenyl)propanoic Acid . d-nb.info Its chemical structure suggests that it could potentially arise as a by-product during the synthesis of Tirofiban, particularly from reactions involving the phenolic hydroxyl group of the tyrosine starting material. While detailed research on its formation and specific impact is not widely available in peer-reviewed literature, its existence as a commercial standard underscores the need for analytical methods to detect and quantify it, ensuring that it is controlled within acceptable limits as mandated by regulatory guidelines.

Research Findings for this compound

Detailed research findings specifically naming "(S)-2-(Butylsulfonamido)-3-(4-((butylsulfonyl)oxy)phenyl)propanoic acid" as "this compound" and discussing its isolation, characterization, and toxicological evaluation from primary drug manufacturing or academic research are not extensively found in the public domain. However, its chemical properties can be compiled from available data from chemical suppliers who provide it as an analytical standard for quality control purposes.

Table 1: Chemical and Physical Data for this compound
PropertyValueSource
Chemical Name(S)-2-(Butylsulfonamido)-3-(4-((butylsulfonyl)oxy)phenyl)propanoic Acid d-nb.info
CAS Number2250244-31-4 d-nb.info
Molecular FormulaC17H27NO7S2 d-nb.info
Molecular Weight421.52 g/mol d-nb.info

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H27NO7S2

Molecular Weight

421.5 g/mol

IUPAC Name

2-(butylsulfonylamino)-3-(4-butylsulfonyloxyphenyl)propanoic acid

InChI

InChI=1S/C17H27NO7S2/c1-3-5-11-26(21,22)18-16(17(19)20)13-14-7-9-15(10-8-14)25-27(23,24)12-6-4-2/h7-10,16,18H,3-6,11-13H2,1-2H3,(H,19,20)

InChI Key

BZTDKIJRNKFZQB-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)CCCC)C(=O)O

Origin of Product

United States

Theoretical and Mechanistic Aspects of Tirofiban Impurity 4 Formation

Elucidation of Degradation Pathways Leading to the Formation of Tirofiban (B1683177) Impurity 4

The molecular structure of Tirofiban, a non-peptide antagonist of the glycoprotein (B1211001) IIb/IIIa receptor, contains several functional groups susceptible to chemical transformation. nih.gov These include a carboxylic acid, a sulfonamide, a secondary amine in the piperidine (B6355638) ring, and an ether linkage, all of which can be targets for degradation. Forced degradation studies are instrumental in identifying potential degradation products and elucidating the pathways by which they form. irjet.net Research indicates that Tirofiban is susceptible to degradation under hydrolytic (both acidic and alkaline) and photolytic conditions, while showing greater stability under thermal and certain oxidative stresses. researchgate.netscielo.org.co

Mechanistic Investigations of Acidic Hydrolysis-Induced Formation of Tirofiban Impurity 4

Forced degradation studies have demonstrated that Tirofiban degrades when subjected to acidic conditions. researchgate.netscielo.org.co In one investigation, a solution of Tirofiban hydrochloride was exposed to 1 mol L⁻¹ hydrochloric acid (HCl) for two hours. scielo.org.co Chromatographic analysis of the stressed sample revealed a significant decrease in the concentration of the parent drug and the appearance of a distinct degradation product, designated as "peak 4". scielo.org.co

Further analysis suggested that the same degradation product, based on identical elution times and ultraviolet absorption spectra, is formed under both acidic and alkaline hydrolysis. researchgate.net The mechanism of acid-catalyzed hydrolysis likely involves the cleavage of one of the molecule's key functional groups. One potential pathway is the acid-catalyzed cleavage of the ether bond connecting the piperidine-butyl side chain to the phenyl ring of the tyrosine core. This would result in the formation of debutylpiperidine analogs. vulcanchem.comlgcstandards.com

Stressor ConditionDurationTemperatureKey FindingsReference
1 mol L⁻¹ HCl2 hoursNot SpecifiedFormation of a degradation product referred to as "peak 4". scielo.org.co
0.1M HClNot Specified75°CCleavage of the butylpiperidine side chain is a reported degradation pathway. vulcanchem.com
1.0 mol L⁻¹ HCl30 minutes75°C (Reflux)Resulted in 32% degradation of the parent compound. acs.org

Mechanistic Investigations of Alkaline Hydrolysis-Induced Formation of this compound

Tirofiban has also been shown to be unstable under basic conditions. Studies involving exposure to 1 mol L⁻¹ sodium hydroxide (B78521) (NaOH) for eight hours resulted in the formation of a degradation product. scielo.org.co This product was identified as the same "peak 4" observed under acidic stress, indicating a common impurity arising from both hydrolytic pathways. researchgate.net Another study using 1.0 mol L⁻¹ NaOH at a reflux temperature of 75°C for 30 minutes reported a 40% degradation of Tirofiban. acs.orgnih.gov

The mechanism under alkaline conditions likely involves base-catalyzed hydrolysis. The ester-like ether linkage and the sulfonamide group are potential sites for nucleophilic attack by hydroxide ions. The formation of the same impurity as in the acidic pathway suggests that the degradation primarily affects a specific, vulnerable part of the molecule, irrespective of the pH of the hydrolytic environment.

Stressor ConditionDurationTemperatureKey FindingsReference
1 mol L⁻¹ NaOH8 hoursNot SpecifiedFormation of a degradation product ("peak 4"), identical to that from acid hydrolysis. researchgate.netscielo.org.co
1.0 mol L⁻¹ NaOH30 minutes75°C (Reflux)Resulted in 40% degradation of the parent compound. acs.org

Mechanistic Investigations of Oxidative Degradation Leading to this compound

The susceptibility of Tirofiban to oxidative degradation is a subject of varied findings in the literature, likely due to differing experimental conditions. researchgate.net Some studies report that Tirofiban is "practically stable" when exposed to 30% hydrogen peroxide (H₂O₂) for 24 hours. researchgate.netscielo.org.coscielo.org.codntb.gov.ua However, other research indicates that aqueous formulations of Tirofiban are susceptible to oxidation, which is a significant consideration for liquid dosage forms. researchgate.netresearchgate.netnih.gov

Hydrogen peroxide (H₂O₂) is the most commonly used oxidizing agent in forced degradation studies of Tirofiban. One study noted 50% degradation of Tirofiban after exposure to a 3.0% H₂O₂ solution for 12 hours at room temperature. acs.org Another investigation specifically aimed at identifying oxidative impurities in aqueous injections used UPLC coupled with a QDa detector to analyze samples subjected to oxidative stress. researchgate.netnih.gov Research also suggests that reactions involving OH radicals can lead to degradation, particularly through additions to the dihydropyrrole moiety and oxidative decarboxylation of the glutamate (B1630785) residue, although this may not directly relate to Impurity 4. researchgate.net

A major degradation product generated under oxidative stress has been identified as an N-oxide derivative of Tirofiban. researchgate.netnih.gov This impurity, designated as Impurity-B in the study, was characterized by a mass-to-charge ratio ([M+H]⁺) of 455.1, corresponding to the addition of an oxygen atom to one of the nitrogen atoms in the Tirofiban molecule, most likely the piperidine nitrogen. researchgate.netnih.gov The piperidine moiety is known to be susceptible to oxidation, which can lead to the formation of reactive intermediates. researchgate.net While this N-oxide is a well-characterized oxidative impurity, its direct correlation to the "peak 4" from hydrolysis studies has not been explicitly established in the reviewed literature.

Stressor ConditionDurationTemperatureKey FindingsReference
30% H₂O₂24 hoursNot SpecifiedTirofiban was found to be practically stable. researchgate.netscielo.org.coscielo.org.co
3.0% H₂O₂12 hoursRoom TemperatureCaused 50% degradation of Tirofiban. acs.org
Oxidative Stress (agent not specified)Not SpecifiedNot SpecifiedIdentification of a major N-oxide derivative (Impurity-B) with [M+H]⁺ 455.1. researchgate.netnih.gov
Role of Specific Oxidizing Agents

Mechanistic Investigations of Thermal Degradation Pathways Yielding this compound

Tirofiban has demonstrated considerable stability under conditions of thermal stress. researchgate.netscielo.org.co In studies where Tirofiban was subjected to a temperature of 75°C for 24 hours, it was found to be practically stable, with no significant degradation observed. researchgate.netscielo.org.coscielo.org.codntb.gov.ua The chromatograms from these thermal stress tests did not show the formation of "degradation product (peak 4)" that was characteristic of hydrolytic degradation. scielo.org.co This suggests that the formation of this compound via thermal pathways is unlikely under typical storage and handling conditions. While some patent literature mentions the possibility of impurity formation via high-temperature destruction, specific details regarding the identity of these impurities or the mechanisms of their formation are not provided. google.com

Mechanistic Investigations of Photolytic Degradation Processes Resulting in this compound

Tirofiban has demonstrated susceptibility to degradation when exposed to light, particularly UVA radiation. scielo.org.coresearchgate.netscielo.org.co While a specific impurity designated as "Impurity 4" is not uniformly characterized across all public literature, forced degradation studies have identified multiple photoproducts. The mechanisms underlying the formation of these photolytic impurities are multifaceted and are believed to be initiated by either electron or hydrogen atom transfer upon absorption of light energy. rsc.orgresearchgate.net

Detailed mechanistic studies have proposed several reaction pathways for the phototransformation of Tirofiban in aqueous solutions: rsc.orgresearchgate.net

Photo-oxidation of the Piperidine Moiety: The piperidine ring within the Tirofiban structure can undergo oxidation without affecting the secondary amine. rsc.orgresearchgate.net

Hydroxylation: The methylene (B1212753) group activated by the aromatic ring is susceptible to hydroxylation. rsc.orgresearchgate.net The formation of hydroxylated compounds, including geminal and vicinal-diols, has been highlighted, suggesting these photoproducts are generally more hydrophilic than the parent drug. researchgate.net

Oxidation of the Alkyl-sulfonamide Group: The sulfonamide functional group represents another site for photo-oxidative reactions. rsc.orgresearchgate.net

Decarboxylative Oxidation: The carboxylic acid moiety of the molecule can be lost through an oxidative decarboxylation process. rsc.orgresearchgate.net

These photochemical reactions can occur even in the absence of external photosensitizers or photocatalysts, as Tirofiban itself absorbs light in the UV spectrum, which can initiate its degradation. rsc.orgresearchgate.net The resulting mixture of degradation products underscores the importance of protecting Tirofiban solutions from light during manufacturing, storage, and administration. rsc.org

Kinetic Studies of this compound Formation Under Stress Conditions

Forced degradation studies are essential for understanding the rate at which impurities form. Studies on Tirofiban have shown that it is susceptible to degradation under photolytic and hydrolytic stress conditions, whereas it remains relatively stable under thermal and oxidative stress. scielo.org.coresearchgate.netscielo.org.co

Determination of Reaction Orders and Rate Constants

Kinetic analysis of Tirofiban degradation under UVA light and acid hydrolysis indicates that the degradation process follows first-order kinetics for both conditions. scielo.org.coresearchgate.netscielo.org.coresearchgate.netscielo.org.co This implies that the rate of degradation is directly proportional to the concentration of Tirofiban.

While specific rate constants (k) for the formation of Impurity 4 are not detailed in the available literature, the extent of degradation under defined stress conditions provides insight into the reaction kinetics.

Stress ConditionExposure TimeTirofiban Degradation (%)Reference
Acid Hydrolysis (1 mol. L-1 HCl)2 hours19.63% scielo.org.coresearchgate.net
Basic Hydrolysis (1 mol. L-1 NaOH)8 hours14.39% scielo.org.coresearchgate.net
Photolysis (UVA Light)1 hour11.07% scielo.org.coresearchgate.net

This table presents findings from forced degradation studies on Tirofiban, showing the percentage of drug degradation under various stress conditions.

Activation Energy Calculations for Impurity 4 Formation

Activation energy (Ea) is a critical parameter derived from kinetic studies, defining the minimum energy required to initiate a chemical reaction. Despite the identification of the reaction order, specific calculations for the activation energy for the formation of this compound are not available in the reviewed public scientific literature.

Investigation of Process-Related Formation of this compound

Impurities can be introduced not only through degradation but also during the synthesis of the active pharmaceutical ingredient. These are known as process-related impurities and can arise from side reactions or be carried over from starting materials.

Potential Side Reactions during Tirofiban Synthesis Leading to Impurity 4

The synthesis of Tirofiban is a multi-step process that can be susceptible to various side reactions. Different synthetic routes may lead to the formation of different impurities. researchgate.net

Isomerization: Tirofiban is a chiral compound, and processes involving heat can lead to isomerization, creating an undesired stereoisomer. google.com This highlights the need for controlled temperature during synthesis and purification. google.com

Formation of Synthetic Impurities: Specific impurities have been identified as byproducts of Tirofiban synthesis. These include Impurity A (debutilpiperidine tirofiban) and Impurity C (N-butanosulfonyl)-O-4-(4-pyridinyl)butyl-tyrosine). scielo.org.coresearchgate.net These impurities are structurally similar to Tirofiban and require sensitive analytical methods for their detection and control. scielo.org.co

Impurities Arising from Starting Materials or Intermediates in Tirofiban Manufacturing

The quality of starting materials and intermediates is paramount to controlling the impurity profile of the final drug substance.

L-Tyrosine: A key starting material for the synthesis of Tirofiban is L-tyrosine. researchgate.net Studies have noted that L-tyrosine itself can be carried through the manufacturing process and exist as an in-process impurity in the final product. researchgate.net Consequently, analytical methods for Tirofiban must be capable of separating and quantifying it from its starting material. researchgate.net

Advanced Structural Characterization Methodologies for Tirofiban Impurity 4

Methodologies for De Novo Structural Elucidation of Tirofiban (B1683177) Impurity 4

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is generated. While a specific IR spectrum for Tirofiban impurity 4 is not publicly available, a comparative analysis with the spectrum of Tirofiban hydrochloride provides insight into the expected characteristic absorption bands.

A typical IR spectrum of Tirofiban hydrochloride reveals key absorptions corresponding to its functional groups. google.com For instance, the spectrum would exhibit broad O-H stretching vibrations from the carboxylic acid group, N-H stretching from the sulfonamide, C=O stretching of the carboxylic acid, and S=O stretching from the sulfonyl group.

When analyzing this compound, which has the molecular formula C17H27NO7S2, IR spectroscopy would be employed to confirm the presence or absence of these key functional groups. pharmaron.com Any shifts in the absorption frequencies or the appearance of new bands compared to Tirofiban would indicate structural modifications. For example, a change in the fingerprint region could suggest alterations in the aromatic substitution pattern or the aliphatic side chain. The presence of two sulfonyl groups in impurity 4 would likely result in more complex and pronounced S=O stretching bands compared to Tirofiban.

Table 1: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Notes
O-H (Carboxylic Acid)3300-2500 (broad)Indicates the presence of the carboxylic acid moiety.
N-H (Sulfonamide)3300-3200Confirms the sulfonamide group.
C-H (Aromatic)3100-3000Indicates the benzene (B151609) ring.
C-H (Aliphatic)3000-2850Relates to the butyl and other alkyl portions.
C=O (Carboxylic Acid)1725-1700A strong indicator of the carboxylic acid.
C=C (Aromatic)1600-1450Corresponds to the benzene ring vibrations.
S=O (Sulfonyl)1350-1300 and 1160-1120Two distinct bands are expected due to the two sulfonyl groups.

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation

Single crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, which is crucial for understanding the structure of a complex molecule like this compound.

While specific single crystal X-ray diffraction data for this compound is not publicly documented, the application of this technique to a related Tirofiban hydrochloride impurity has been reported in a Chinese patent. google.com This demonstrates the feasibility and importance of this methodology in the structural elucidation of Tirofiban-related substances. google.com The process would involve growing a suitable single crystal of this compound, a step that can be challenging for complex organic molecules. Once a crystal of sufficient quality is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

For this compound, this analysis would unequivocally establish the (S)-configuration of the chiral center, analogous to the parent Tirofiban molecule. Furthermore, it would reveal the precise conformation of the butylsulfonyl groups and the spatial relationship between the substituted phenyl ring and the carboxylic acid moiety. This level of structural detail is unattainable by most other analytical techniques and is considered the gold standard for structural confirmation.

Comparative Spectroscopic Analysis with Related Tirofiban Compounds and Degradation Products

A comparative spectroscopic analysis is a powerful tool for deducing the structure of an unknown impurity by comparing its spectral data with that of the parent drug and other known related substances. The degradation of Tirofiban under various stress conditions, such as exposure to light and acid hydrolysis, has been studied, leading to the characterization of several degradation products. scielo.org.co

High-performance liquid chromatography (HPLC) coupled with photodiode array (PDA) detection is a common technique for such comparisons. A study by Feijó et al. (2020) detailed the chromatographic separation of Tirofiban from two synthetic impurities, designated as impurity A and impurity C. scielo.org.co The retention times and UV absorption maxima were reported for these compounds.

Table 2: Comparative Chromatographic and UV Data of Tirofiban and Related Impurities

CompoundRetention Time (min)UV λmax (nm)
Tirofiban8.38226, 276
Impurity A4.72226, 276
Impurity C12.88226, 255
This compoundTo be determinedTo be determined

By running a sample of this compound under the same HPLC conditions, its retention time and UV spectrum could be compared to these known compounds. A difference in retention time would indicate a difference in polarity and/or size. The UV spectrum would provide information about the chromophoric parts of the molecule. Since this compound retains the substituted phenyl ring, it would be expected to have similar UV absorption maxima to Tirofiban.

Furthermore, comparing the mass spectra of this compound with those of Tirofiban and its known degradation products would reveal differences in their mass-to-charge ratios and fragmentation patterns, providing direct evidence of the structural modifications that constitute the impurity.

Cheminformatics and Computational Approaches in Structural Confirmation

Cheminformatics and computational chemistry offer powerful in silico tools that can aid in the structural elucidation of pharmaceutical impurities. These methods can be used to predict spectroscopic data, model molecular structures, and rationalize fragmentation patterns observed in mass spectrometry. chemrxiv.orgnih.gov

Interestingly, the discovery of Tirofiban itself was facilitated by computational chemistry approaches. In the context of this compound, these tools can be leveraged to corroborate the structure proposed from experimental data. For example, quantum mechanics calculations can be used to predict the IR spectrum and NMR chemical shifts for the proposed structure of this compound. These predicted data can then be compared with the experimental data to assess the correctness of the proposed structure.

In the realm of mass spectrometry, computational tools can predict the fragmentation pathways of the proposed structure of this compound. By comparing the predicted fragmentation pattern with the experimentally observed tandem mass spectrum (MS/MS), further confidence in the structural assignment can be gained. This synergy between experimental data and computational prediction provides a robust framework for the comprehensive structural characterization of pharmaceutical impurities like this compound.

Analytical Method Development and Validation for Tirofiban Impurity 4

The accurate detection and quantification of impurities in pharmaceutical products are critical for ensuring their safety and efficacy. In the case of Tirofiban (B1683177), a potent antiplatelet drug, controlling impurities such as Tirofiban impurity 4 is a significant analytical challenge. This section details the development and validation of chromatographic methods specifically designed for the separation and quantification of this compound.

Chromatographic Methodologies for Separation and Quantification of this compound

High-Performance Liquid Chromatography (HPLC) stands out as the predominant technique for the analysis of Tirofiban and its related substances, including impurity 4. The development of robust HPLC methods is essential for resolving the impurity from the active pharmaceutical ingredient (API) and other potential impurities.

The development of a successful HPLC method for this compound hinges on the careful selection of the stationary and mobile phases, as well as the optimization of the elution program.

The choice of the stationary phase, or column, is a critical first step in method development. For the analysis of Tirofiban and its impurities, which are moderately polar compounds, reversed-phase columns are typically employed.

C18 (Octadecylsilyl) Columns: C18 columns are the most widely used and are often the first choice for separating Tirofiban and its impurities. Their long alkyl chains provide sufficient hydrophobicity to retain the main compound and its related substances, allowing for effective separation. Several studies have demonstrated the successful use of C18 columns for this purpose.

C8 (Octylsilyl) Columns: C8 columns, with shorter alkyl chains than C18, offer a less hydrophobic stationary phase. This can be advantageous in reducing analysis time, as compounds will elute faster. For this compound, a C8 column may provide a different selectivity compared to C18, which can be beneficial in resolving it from other closely eluting impurities.

Specialized Columns: In some cases, specialized columns with different surface chemistries, such as phenyl or polar-embedded phases, may be used to achieve a unique selectivity for challenging separations where standard C18 or C8 columns fail to provide adequate resolution.

Table 1: Stationary Phase Characteristics for this compound Analysis

Stationary PhaseKey CharacteristicsApplication in Tirofiban Analysis
C18 High hydrophobicity, strong retention for non-polar and moderately polar compounds.Commonly used for baseline separation of Tirofiban from its impurities, including impurity 4.
C8 Moderate hydrophobicity, shorter retention times compared to C18.Offers alternative selectivity and can be used to optimize resolution and reduce run times.

The mobile phase composition, including its pH, buffer type, and the ratio of aqueous to organic components, plays a pivotal role in achieving the desired separation.

pH: The pH of the aqueous portion of the mobile phase is a critical parameter. Tirofiban and its impurities contain ionizable functional groups, meaning their retention behavior is highly dependent on the pH of the mobile phase. The pH must be carefully controlled to ensure consistent retention times and peak shapes. Typically, a pH is selected where the analytes are in a single ionic form.

Buffer Composition: A buffer is incorporated into the aqueous phase to maintain a constant pH. Common buffers used in reversed-phase HPLC include phosphate (B84403) and acetate (B1210297) buffers. The choice and concentration of the buffer can influence the selectivity of the separation.

For complex samples containing compounds with a wide range of polarities, such as a drug substance and its impurities, an isocratic elution (constant mobile phase composition) may not provide adequate separation within a reasonable time. In these cases, a gradient elution program is employed.

A gradient elution involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the percentage of the organic modifier. This allows for the elution of weakly retained compounds early in the run, while providing sufficient solvent strength to elute strongly retained compounds later. For this compound, a carefully designed gradient program can significantly enhance its resolution from the main Tirofiban peak and other closely related impurities, ensuring accurate quantification. The gradient profile, including the initial and final mobile phase compositions, the rate of change, and any hold times, must be meticulously optimized.

Mobile Phase Optimization (e.g., pH, Buffer Composition, Organic Modifier Ratio)

Development of Ultra-Performance Liquid Chromatography (UPLC) Methods for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures than traditional HPLC systems. This technology offers several advantages for the analysis of this compound:

Rapid Analysis: UPLC methods can significantly reduce analysis times, often from 30-60 minutes for a standard HPLC run to just a few minutes, increasing sample throughput.

Improved Resolution: The smaller particle sizes lead to higher efficiency and narrower peaks, resulting in improved resolution between closely eluting compounds like Tirofiban and its impurities.

Increased Sensitivity: The sharper peaks obtained with UPLC lead to a greater peak height and an improved signal-to-noise ratio, enhancing the sensitivity of the method. This is particularly beneficial for detecting and quantifying trace-level impurities.

The development of a UPLC method for this compound follows similar principles to HPLC method development, including the selection of an appropriate sub-2 µm column and optimization of the mobile phase and gradient profile.

Integration of Mass Spectrometry (MS) with LC Systems (LC-MS, LC-MS/MS, UPLC-QDa) for Selective Detection

While UV detection is commonly used in HPLC and UPLC methods, integrating these systems with a mass spectrometer (MS) provides a higher level of selectivity and specificity for the detection of this compound.

LC-MS and LC-MS/MS: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the mass-analyzing capabilities of MS. This allows for the determination of the mass-to-charge ratio (m/z) of the eluting compounds, providing confirmation of their identity. Tandem mass spectrometry (LC-MS/MS) offers even greater specificity by fragmenting a selected parent ion and analyzing the resulting daughter ions, creating a unique fragmentation pattern for each compound. This is invaluable for the unambiguous identification and quantification of impurities, especially when they co-elute with other components.

UPLC-QDa: The integration of UPLC with a compact quadrupole mass detector (QDa) provides a powerful tool for routine analysis. This setup offers the speed and resolution of UPLC combined with the mass detection capabilities of the QDa, allowing for mass confirmation of peaks in real-time. This can be particularly useful in method development and for confirming the identity of impurity peaks in quality control settings.

Table 2: Comparison of Analytical Techniques for this compound

TechniquePrincipleAdvantages for Impurity 4 Analysis
HPLC-UV Separation based on polarity, detection by UV absorbance.Robust, widely available, suitable for routine quantification.
UPLC-UV Separation on sub-2 µm particles, detection by UV absorbance.Faster analysis, improved resolution and sensitivity.
LC-MS/MS Separation by LC, detection by mass-to-charge ratio and fragmentation.High selectivity and specificity, definitive identification, accurate quantification of trace levels.
UPLC-QDa Fast separation, detection by mass-to-charge ratio.Rapid mass confirmation, enhances peak tracking during method development.
Electrospray Ionization (ESI) Conditions Optimization

The optimization of Electrospray Ionization (ESI) conditions is a critical step in developing a sensitive and robust mass spectrometric method for the analysis of Tirofiban and its impurities. ESI is favored for its ability to produce intact molecular ions from thermally labile and polar molecules like Tirofiban.

Key parameters that are typically optimized include the capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature. spectroscopyonline.com Studies have shown that for Tirofiban, a positive ion mode is significantly more effective, yielding a stable and abundant parent ion peak at m/z 441.3, whereas no parent ion is observed in the negative ion mode. acs.orgnih.gov

The optimization process involves systematically varying these parameters to achieve the maximum signal intensity for the ion of interest. For instance, the capillary voltage is adjusted within a range (e.g., 2700–4500 V) to find the point where the parent ion signal is maximized. acs.org A voltage of 3600 V has been identified as optimal for Tirofiban, providing a high signal intensity with good stability (CV of 4.1%). acs.orgacs.org Similarly, the drying gas temperature and flow rate are crucial for efficient desolvation of the analyte ions. spectroscopyonline.com

In-source collision-induced dissociation (CID) is another parameter that requires careful optimization. While a certain level of in-source fragmentation can be beneficial for structural elucidation, excessive energy can lead to the generation of in-source impurities, complicating the impurity profile. nih.gov For Tirofiban, increasing the CID voltage to 3V was found to maximize the intensity of product ions, which is beneficial for multiple reaction monitoring (MRM) based quantification. acs.org

The composition of the mobile phase also plays a role in ionization efficiency. The use of additives like formic acid or triethylamine (B128534) can significantly enhance the signal by promoting protonation of the analyte. researchgate.netnih.gov

A summary of optimized ESI parameters for Tirofiban analysis is presented below:

ParameterOptimized ValueReference
Ionization ModePositive acs.orgnih.gov
Capillary Voltage3600 V acs.org
Nebulizer PressureOptimized to enhance signal spectroscopyonline.com
Drying Gas Flow RateOptimized for maximal response spectroscopyonline.com
Drying Gas TemperatureOptimized for efficient desolvation spectroscopyonline.com
In-source CID3 V acs.org
Selection of Multiple Reaction Monitoring (MRM) Transitions

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique used for quantitative analysis. acs.orgresearchgate.netresearchgate.net The selection of appropriate MRM transitions is paramount for the accurate quantification of Tirofiban and its impurities. This process involves selecting a precursor ion (typically the molecular ion, [M+H]+) and one or more specific product ions that are generated through collision-induced dissociation (CID). acs.orgnih.gov

For Tirofiban, the precursor ion in positive ESI mode is m/z 441.3. acs.orgnih.gov Product ion scans reveal several abundant product ions, including those at m/z 395.4, 321.3, 276.3, and 260.3. acs.orgnih.gov The selection of which product ions to monitor for quantification is based on their intensity and specificity, aiming to minimize potential interferences from the matrix or other impurities. acs.orgnih.gov

The use of MRM enhances the selectivity of the analytical method, as it is unlikely that an interfering compound will have both the same precursor ion mass and the same product ion masses as the analyte of interest. acs.orgnih.gov This is particularly important when analyzing complex biological matrices. researchgate.netresearchgate.net

The following table summarizes the key ions identified for developing MRM transitions for Tirofiban:

Ion Typem/zReference
Precursor Ion [M+H]+441.3 acs.orgnih.gov
Product Ion395.4 acs.orgnih.gov
Product Ion321.3 acs.orgnih.gov
Product Ion276.3 acs.orgnih.gov
Product Ion260.3 acs.orgnih.gov

The development of a quantitative method would involve optimizing the collision energy for each selected transition to maximize the product ion signal, thereby ensuring the highest sensitivity for the assay. acs.org

Chiral Chromatographic Separation for Stereoisomeric Impurities Related to this compound

The control of stereoisomeric impurities is a critical aspect of pharmaceutical quality control, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. nih.gov In cases where a drug substance has multiple chiral centers, the separation of all possible stereoisomers is necessary to ensure the enantiomeric purity of the active pharmaceutical ingredient (API). nih.gov

For compounds with multiple stereogenic centers, leading to four or more stereoisomers, chiral chromatography is the method of choice for their separation. nih.govcsic.es High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used technique for this purpose. chiralpedia.comjasco-global.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile and effective for separating a broad range of enantiomers. chiralpedia.com

The development of a chiral separation method involves screening different CSPs and optimizing the mobile phase composition, flow rate, and column temperature. csic.es The choice of mobile phase, often a mixture of an alkane with an alcohol modifier (e.g., n-hexane/ethanol), and the use of additives can significantly influence the separation efficiency. csic.esjasco-global.com

Capillary electrophoresis (CE) offers an alternative high-efficiency technique for chiral separations. nih.gov The use of cyclodextrins as chiral selectors in the background electrolyte is a common strategy. nih.gov For a compound with two stereogenic centers, a dual cyclodextrin (B1172386) system, combining a neutral and an anionic cyclodextrin, has been successfully employed to resolve all four stereoisomers. nih.gov

Key considerations for developing a chiral separation method include:

Column/Selector Selection : Screening various chiral stationary phases (for HPLC) or chiral selectors (for CE) is the first step. nih.govcsic.es

Mobile Phase/Buffer Optimization : The composition of the mobile phase or background electrolyte is optimized to achieve the best resolution between stereoisomers. nih.govcsic.es

Temperature and Flow Rate : These parameters are fine-tuned to improve resolution and analysis time. csic.es

A successful chiral separation method was developed for a compound with four stereoisomers using a combination of hydroxypropyl-γ-cyclodextrin and carboxymethyl-β-cyclodextrin in a phosphate buffer. nih.gov

Spectroscopic Detection Principles and Optimization

Photodiode Array (PDA) Detection for Peak Purity Assessment and Spectral Data

Photodiode Array (PDA) detection is a powerful tool in liquid chromatography that provides spectral information in addition to the chromatographic data. This capability is invaluable for assessing the peak purity of an analyte and for identifying co-eluting impurities. researchgate.net

During method development for Tirofiban and its impurities, a PDA detector is used to acquire UV-Vis spectra across the entire chromatographic peak. nih.govresearchgate.net The software then performs a peak purity analysis by comparing the spectra at different points within the peak (e.g., the upslope, apex, and downslope). researchgate.netijpsr.com If the peak is pure, the spectra should be identical. Any significant differences would indicate the presence of a co-eluting impurity. researchgate.net

This technique is particularly useful during forced degradation studies, where it can be used to confirm that the main drug peak is not interfered with by degradation products. researchgate.netscielo.org.co The ability to obtain spectral data also aids in the preliminary identification of unknown impurities by comparing their spectra to that of the parent compound or known related substances. scielo.org.co

For the analysis of Tirofiban, PDA detection has been successfully used to ensure the homogeneity and purity of the main peak in the presence of degradation products. researchgate.net

Ultraviolet (UV) Detection Wavelength Optimization

The selection of an appropriate UV detection wavelength is crucial for achieving the desired sensitivity and linearity in an HPLC method. The optimal wavelength is typically the one at which the analyte exhibits maximum absorbance (λmax), as this provides the highest signal-to-noise ratio.

For Tirofiban and its impurities, the UV spectra are examined to identify a suitable wavelength for simultaneous determination. Studies have shown that Tirofiban and its related impurities exhibit significant absorbance at around 227 nm. researchgate.netnih.govlongdom.org One study identified absorption maxima at 226 nm and 276 nm for impurity A and at 226 nm and 255 nm for impurity C. scielo.org.co Consequently, 226 nm was chosen as the detection wavelength for the simultaneous determination of Tirofiban and these two impurities. scielo.org.co

The optimization process may involve testing several wavelengths to find the best compromise for detecting both the API and its impurities at the required levels. longdom.org Wavelengths between 223 nm and 231 nm have been evaluated for Tirofiban analysis. longdom.org

The following table summarizes the UV detection wavelengths used in various methods for Tirofiban analysis:

WavelengthApplicationReference
227 nmDetection of Tirofiban and its impurities researchgate.netnih.govlongdom.org
226 nmSimultaneous determination of Tirofiban, impurity A, and impurity C scielo.org.co
230 nmDetermination of Apixaban and its related impurities (for comparison) ijpsr.com
274 nmEarlier HPLC method for Tirofiban researchgate.net

Comprehensive Method Validation According to ICH Q2(R1) Guidelines

The validation of an analytical method is a regulatory requirement to ensure that the method is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for validating analytical procedures. ich.org The validation of a method for the determination of Tirofiban and its impurities would involve assessing the following parameters:

Specificity : The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, and matrix components. ich.org This is often demonstrated through forced degradation studies and by spiking the sample with known impurities. researchgate.netscielo.org.co

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. ich.org This is evaluated by analyzing a series of dilutions of a standard solution and is typically assessed by the correlation coefficient (R²) of the calibration curve, which should be close to 1. ijpsr.comscielo.org.co

Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy : The closeness of the test results obtained by the method to the true value. ich.org It is often determined by recovery studies, where a known amount of the analyte or impurity is added to a sample and the recovery is calculated. ijpsr.comscielo.org.co

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ich.org This is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision). ich.org

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ich.org

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ich.org

A study validating a stability-indicating liquid chromatography method for Tirofiban hydrochloride and two of its synthetic impurities demonstrated satisfactory linearity, precision, accuracy, and robustness, with low LOD and LOQ values, confirming its sensitivity. researchgate.net

The table below outlines typical validation parameters and acceptance criteria based on ICH guidelines:

Validation ParameterAcceptance CriteriaReference
Linearity (R²)≥ 0.999 ijpsr.com
Accuracy (Recovery)80.0% - 120.0% for impurities ijpsr.com
Precision (RSD)Varies based on level (e.g., ≤2.0%) vulcanchem.com

Specificity and Selectivity Against Other Impurities and Degradants

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. ich.org For this compound, the analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method, must demonstrate clear separation from the main Tirofiban peak, other known process impurities (like Impurity A and Impurity C), and any potential degradants. scielo.org.coresearchgate.netresearchgate.net

To establish specificity, forced degradation studies are performed on Tirofiban hydrochloride to intentionally generate degradation products. researchgate.netgoogle.com The sample is subjected to stress conditions including:

Acid Hydrolysis (e.g., 1mol/L HCl) google.com

Alkaline Hydrolysis (e.g., 1mol/L NaOH) google.com

Oxidative Degradation (e.g., 3% to 30% H₂O₂) researchgate.netgoogle.com

Thermal Degradation (e.g., 75°C to 220°C) researchgate.netgoogle.com

Photolytic Degradation (e.g., exposure to UVA light) scielo.org.covulcanchem.com

The resulting stressed samples are then analyzed. The method is considered specific if the peak for this compound is well-resolved from all other peaks generated during these stress tests, with a resolution of greater than 1.5. longdom.org Furthermore, analysis of a placebo (formulation excipients without the API) should show no interfering peaks at the retention time of this compound. scielo.org.co Peak purity analysis using a Photodiode Array (PDA) detector is also employed to confirm that the analyte peak is spectrally pure and not co-eluting with other substances. researchgate.netscielo.org.co

Linearity and Calibration Range Determination for Quantitative Analysis

Linearity demonstrates the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. ich.org For the quantitative analysis of this compound, a calibration curve is established by preparing a series of solutions at different concentrations.

In a validated method for a related compound, this compound was found to be linear over a concentration range of 0.1454 µg/mL to 1.1068 µg/mL. ijpsr.com This range typically covers from the Limit of Quantitation (LOQ) to approximately 150% of the specified limit for the impurity. ijpsr.com The linearity is evaluated by performing a linear regression analysis on the plot of peak area versus concentration. A high correlation coefficient (R²) value is required to demonstrate linearity.

Table 1: Linearity Data for this compound

ParameterFindingSource
Calibration Range0.1454 µg/mL to 1.1068 µg/mL ijpsr.com
Correlation Coefficient (R²)0.9999 ijpsr.com
Typical Impurity Calibration Range0.1 µg/mL to 12.0 µg/mL scielo.org.co

Accuracy and Precision (Repeatability, Intermediate Precision)

Accuracy refers to the closeness of the test results obtained by the method to the true value. ich.org It is typically assessed using a recovery study, where a known amount of this compound is spiked into a sample matrix. The method's accuracy is expressed as the percentage of the analyte recovered. For impurities, the acceptance criterion for recovery is often between 80.0% and 120.0%. ijpsr.com

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ich.org It is evaluated at two levels:

Repeatability (Intra-assay Precision): Assesses precision over a short time interval under the same operating conditions (e.g., same analyst, same equipment). ich.org

Intermediate Precision: Assesses precision within the same laboratory but under different conditions, such as on different days, with different analysts, or on different equipment. ich.org

Precision is expressed as the Relative Standard Deviation (RSD) of the results, with an acceptance limit typically set at less than 2% for the drug substance and potentially higher for impurities. researchgate.netscielo.org.co

Table 2: Accuracy and Precision Data for this compound

ParameterSub-ParameterFindingAcceptance CriteriaSource
AccuracyAverage % Recovery98.53%80.0% - 120.0% ijpsr.com
Precision (% RSD)Repeatability (Method Precision)0.41%< 2.0% ijpsr.com
Intermediate Precision0.91% ijpsr.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Trace Analysis

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ich.org The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org

Determining the LOD and LOQ is crucial for impurity analysis, as these substances are present at very low levels. These limits are typically established based on the signal-to-noise ratio of the analytical signal, where the ratio is commonly 3:1 for LOD and 10:1 for LOQ. pharmatutor.org While specific LOD and LOQ values for this compound are established during method-specific validation, data from analogous Tirofiban impurities suggest the method's high sensitivity. For instance, validated methods for other Tirofiban impurities have demonstrated LOQ values well below 0.1 µg/mL. scielo.org.co

Table 3: Representative LOD and LOQ Values for Tirofiban Impurities

ImpurityLOD (µg/mL)LOQ (µg/mL)Source
Tirofiban Impurity A0.070.09 scielo.org.co
Tirofiban Impurity C0.060.08 scielo.org.co
General Tirofiban Impurities-~0.04 vulcanchem.com

Robustness Evaluation for Method Performance Under Small Variations

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. dntb.gov.ua It provides an indication of the method's reliability during normal usage. For an HPLC/UPLC method, robustness is evaluated by systematically altering key parameters and observing the effect on the analytical results, such as peak resolution and impurity quantitation. scielo.org.colongdom.org

Table 4: Parameters Varied During Robustness Testing

ParameterTypical VariationSource
Mobile Phase pH± 0.2 units scielo.org.co
Mobile Phase Composition (% Acetonitrile)± 2% scielo.org.colongdom.org
Flow Rate± 0.1 mL/min longdom.orgpharmatutor.org
Column Temperature± 5°C longdom.org
Detection Wavelength± 2 nm scielo.org.co

The method is considered robust if the results for this compound remain within acceptable precision and accuracy limits despite these variations. scielo.org.copharmatutor.org

System Suitability Testing Protocols

System Suitability Testing (SST) is an integral part of any analytical method. It is performed before the analysis of any samples to verify that the chromatographic system is adequate for the intended analysis. longdom.orgpharmatutor.org A standard solution containing Tirofiban and its relevant impurities, including this compound, is injected multiple times. The resulting data must meet predefined acceptance criteria to ensure the system is operating correctly.

Table 5: Typical System Suitability Test Parameters and Acceptance Criteria

ParameterAcceptance CriteriaSource
Resolution (Rs) between adjacent peaks> 1.5 longdom.orgresearchgate.net
Tailing Factor (USP Tailing)≤ 1.5 longdom.orgresearchgate.net
Theoretical Plates (N)> 8000 longdom.org
RSD of Peak Area (for replicate injections)≤ 2.0% researchgate.netlongdom.org

Compound Reference Table

Control Strategies and Regulatory Considerations for Tirofiban Impurity 4

Establishment of Scientifically Justified Acceptance Criteria for Tirofiban (B1683177) Impurity 4

The establishment of acceptance criteria for any impurity is a scientifically driven process guided by international regulatory standards, primarily the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines. Specifically, ICH Q3A(R2) provides guidance for setting limits for impurities in new drug substances. ich.org

The acceptance criteria for Tirofiban impurity 4 would be based on its qualification level. An impurity is considered qualified if it has been adequately evaluated in safety and/or clinical studies. ich.org For impurities that are not qualified, their acceptable limits are determined by the reporting, identification, and qualification thresholds outlined in the ICH guidelines. These thresholds are based on the maximum daily dose of the drug substance.

Table 1: Illustrative ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

This table represents the general thresholds provided by ICH Q3A(R2) and would be the starting point for establishing the acceptance criterion for this compound. The final acceptance criterion in the drug substance specification would be justified based on data from batch analyses, stability studies, and toxicological assessments if necessary.

The analytical procedures used to quantify this compound must be validated in accordance with ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose, including specificity, linearity, accuracy, precision, and sensitivity. ich.orgscielo.org.co The limit of quantitation (LOQ) for the analytical method should be below the reporting threshold to ensure that the impurity can be accurately measured at the required levels. scielo.org.coscielo.org.co

Strategies for Mitigating the Formation of this compound During Manufacturing

The formation of impurities during the manufacturing process is a significant concern that requires a robust control strategy. researchgate.net The mitigation of this compound formation involves a comprehensive approach that includes optimizing reaction conditions and carefully selecting raw materials.

The synthesis of Tirofiban involves multiple chemical steps, and the formation of impurities can be influenced by various process parameters. A thorough understanding of the reaction mechanism and the potential side reactions is essential for developing an effective control strategy. While the specific formation pathway of this compound is not extensively detailed in the public literature, its structure suggests it could arise from a side reaction involving one of the synthetic intermediates or as a degradation product.

Key process parameters that would be optimized to minimize the formation of this compound include:

Temperature: Controlling the reaction temperature is crucial, as higher temperatures can often lead to an increase in side reactions and degradation. google.comgoogle.com

pH: The pH of the reaction mixture can significantly impact the stability of intermediates and the final product, as well as the rate of impurity formation. Forced degradation studies on Tirofiban have shown its susceptibility to acid hydrolysis. scielo.org.coscielo.org.coresearchgate.netscielo.org.co

Reaction Time: Optimizing the duration of the reaction can help to maximize the yield of the desired product while minimizing the formation of byproducts.

Stoichiometry of Reactants: The molar ratio of reactants and reagents must be carefully controlled to prevent unreacted starting materials or excess reagents from participating in side reactions.

Solvent System: The choice of solvent can influence reaction pathways and impurity profiles.

The quality of starting materials and intermediates is a critical factor in controlling the impurity profile of the final API. researchgate.net Impurities present in the raw materials can be carried through the synthesis and may even react to form new impurities.

A comprehensive control strategy for raw materials would include:

Setting stringent specifications: Establishing strict acceptance criteria for the purity of starting materials and intermediates.

Vendor qualification: Qualifying and auditing suppliers to ensure they have adequate process controls to provide materials of consistent quality.

Impurity profiling: Characterizing the impurity profile of raw materials to identify any potential precursors to this compound.

Table 2: Illustrative Raw Material Control Strategy

Raw Material/IntermediateKey Purity AttributeAcceptance LimitJustification
Starting Material APurity by HPLC≥ 99.5%To minimize the carry-over of related substance impurities.
Intermediate BContent of Precursor XNot more than 0.10%Precursor X has been identified as a potential starting point for the formation of this compound.
Reagent CWater Content≤ 0.2%To prevent side reactions that may be promoted by the presence of water.

Optimization of Reaction Conditions and Process Parameters

Impact of this compound on the Chemical Stability of the Drug Substance and Drug Product

The presence of impurities can have a significant impact on the chemical stability of both the drug substance and the finished drug product. Impurities can act as catalysts for the degradation of the API or may themselves be degradation products, indicating instability of the drug under certain conditions. europa.eu

Stability studies are essential to evaluate how the quality of a drug substance or drug product varies with time under the influence of environmental factors. These studies are conducted according to ICH Q1A(R2) guidelines and are crucial for determining the re-test period for the drug substance and the shelf-life for the drug product.

Forced degradation studies are also performed to identify likely degradation products and to demonstrate the stability-indicating nature of the analytical methods. scielo.org.coscielo.org.coresearchgate.netscielo.org.co Studies on Tirofiban have shown that it degrades under acidic and photolytic conditions. scielo.org.coscielo.org.coresearchgate.netscielo.org.co

Table 3: Example Stability Study Design for Tirofiban Drug Substance

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term25°C ± 2°C / 60% RH ± 5% RH12 monthsEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, and 6 months.
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, and 6 months.

During these stability studies, samples are analyzed at specified time points for various quality attributes, including the level of this compound. Any significant increase in the level of this impurity would be investigated to understand the degradation pathway and to ensure that the impurity levels remain within the qualified acceptance criteria throughout the shelf-life of the product.

The recommended storage conditions for a drug substance and drug product are determined based on the results of the stability studies. Given that Tirofiban has shown susceptibility to light and acid-catalyzed degradation, appropriate storage conditions are critical to prevent the formation of degradation products, which could include this compound. scielo.org.coscielo.org.coresearchgate.netscielo.org.co

Therefore, the recommended storage for Tirofiban and its formulations would likely include:

Protection from light: Storing the material in light-resistant containers.

Controlled temperature and humidity: Storing at controlled room temperature and humidity as determined by long-term stability data. The shelf-life of Tirofiban injection is noted as 2 years, with specific recommendations for storage after dilution. europa.eu

Appropriate formulation and packaging: The formulation of the drug product and the choice of the immediate container closure system are also critical in preventing degradation. europa.eu Compatibility studies are performed to ensure that there are no interactions between the drug and the container that could lead to impurity formation. nih.gov

By implementing these control strategies, from the establishment of scientifically justified acceptance criteria to the careful control of manufacturing and storage conditions, the levels of this compound can be effectively managed, ensuring the consistent quality and safety of Tirofiban.

Long-Term and Accelerated Stability Study Designs

Compliance with Regulatory Submissions (e.g., ANDA, DMF) Requirements for Impurity Data

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the documentation and control of impurities in Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). pharmaffiliates.comraps.orgfda.gov These submissions must contain comprehensive data on the impurity profile of the drug substance. veeprho.com For this compound, which is a specified impurity, this documentation is crucial for regulatory approval.

A Type II DMF, which contains confidential detailed information about the drug substance, must include a thorough discussion of potential and actual impurities. grace.com This includes their origin, characterization, and the analytical methods used for their detection. irjet.netbldpharm.com For an ANDA to be considered for approval, it must either reference a DMF or contain sufficient data to demonstrate the purity of the drug substance. iajps.comgrace.com The FDA may refuse-to-receive (RTR) an ANDA if it lacks adequate justification for proposed impurity limits. raps.orgregulations.govresearchgate.net

The International Council for Harmonisation (ICH) Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances, which is also applied to generic drug submissions. fda.gov The thresholds for these actions are based on the maximum daily dose (MDD) of the drug.

Reporting Threshold: The level at which an impurity must be reported in regulatory submissions.

Identification Threshold: The level at which the structure of an impurity must be determined.

Qualification Threshold: The level at which the biological safety of an impurity must be established.

Given that this compound is a known and characterized substance, its presence in the Tirofiban drug substance must be monitored and controlled. iajps.com The specification for Tirofiban will include a specific acceptance criterion for this impurity. fda.gov This limit must be justified based on batch analysis data, stability studies, and toxicological assessments if the level exceeds the ICH qualification threshold. researchgate.netmolcoo.com An impurity is considered qualified if it has been adequately evaluated in safety studies or if its levels are comparable to those found in the reference listed drug (RLD). raps.orgfda.gov

The following interactive table illustrates the typical data required for a specified impurity like this compound in a regulatory submission.

Data RequirementDescriptionRelevance to this compound
Identity Chemical name, CAS number, and structure.(S)-2-(Butylsulfonamido)-3-(4-((butylsulfonyl)oxy)phenyl)propanoic acid; CAS: 2250244-31-4. pharmaffiliates.comiajps.comevotec.com
Origin The synthetic step in which the impurity is formed.Likely formed during the sulfonylation of the L-tyrosine precursor due to over-sulfonylation of the phenolic hydroxyl group.
Analytical Procedure Validated analytical method for detection and quantification (e.g., HPLC).A stability-indicating HPLC method capable of separating Tirofiban from its impurities, including impurity 4, is required. irjet.netedqm.eu
Acceptance Criterion The maximum allowable limit in the drug substance specification.Must be justified based on batch data, stability, and safety qualification data, adhering to ICH Q3A guidelines. europa.eu
Qualification Data Toxicological data or comparison to RLD to demonstrate safety at the proposed limit.If levels exceed the ICH qualification threshold, toxicological studies or extensive literature justification is necessary. molcoo.comjddtonline.info

Quality by Design (QbD) Approaches in Impurity Control

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control. edqm.eu The goal of QbD is to ensure that quality is built into the product by design. edqm.eu For this compound, a QbD approach is instrumental in developing a robust manufacturing process that minimizes its formation. irjet.netregulations.gov

The key elements of a QbD approach for controlling this compound include:

Defining the Quality Target Product Profile (QTPP): This includes defining the desired purity profile of the Tirofiban drug substance.

Identifying Critical Quality Attributes (CQAs): The level of this compound is a CQA as it has the potential to impact the purity and safety of the drug substance. regulations.gov

Risk Assessment: Identifying and evaluating the process parameters that could affect the formation of this compound. A risk assessment tool, such as a Failure Mode and Effects Analysis (FMEA), can be used to prioritize the process parameters to be investigated.

The formation of this compound is likely a result of over-sulfonylation. Therefore, the critical process parameters (CPPs) to investigate would be related to the sulfonylation step in the synthesis of Tirofiban. The following interactive table provides an example of a risk assessment for the formation of this compound.

Potential Critical Process Parameter (CPP)Potential Failure ModePotential Effect on CQA (this compound Level)Risk Priority
Molar ratio of Butylsulfonyl Chloride Excess of sulfonating agentIncreased formation of di-sulfonated impurityHigh
Reaction Temperature Higher temperature may increase reaction ratePotential for increased side reactions, including over-sulfonylationMedium
Reaction Time Extended reaction timeIncreased opportunity for over-sulfonylationMedium
Rate of Addition of Reagent Poor control over local concentrationsLocalized excess of sulfonating agent leading to impurity formationHigh
Quenching Procedure Inefficient quenching of excess reagentContinued reaction leading to impurity formationMedium

Design of Experiments (DoE): Once the high-risk CPPs are identified, Design of Experiments (DoE) can be used to systematically study their effects on the formation of this compound. edqm.eu This allows for the establishment of a "design space," which is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality.

Developing a Control Strategy: Based on the understanding gained from the risk assessment and DoE, a comprehensive control strategy is developed. grace.com This strategy may include:

Tight control over the molar ratio of the sulfonating agent.

Precise temperature and time controls for the sulfonylation reaction.

A well-defined and validated quenching procedure.

In-process controls (IPCs) to monitor the progress of the reaction and the formation of the impurity.

A robust purification process to effectively remove any formed impurity.

By implementing a QbD approach, manufacturers can gain a deep understanding of the manufacturing process and the factors that influence the formation of this compound. irjet.net This knowledge enables the development of a robust and reliable process that consistently produces high-quality Tirofiban with minimal levels of this impurity, ensuring compliance with stringent regulatory requirements. regulations.gov

Preparation and Reference Standards of Tirofiban Impurity 4

Laboratory-Scale Synthesis and Isolation of Tirofiban (B1683177) Impurity 4 for Reference Standard Use

The generation of a high-purity reference standard for Tirofiban impurity 4 is a foundational step for its use in analytical testing. This process involves a dedicated synthesis or isolation from bulk material, followed by rigorous purification.

The specific synthetic pathway to generate this compound for use as a reference standard is not extensively detailed in publicly available literature. However, the generation of impurity standards generally follows one of two strategies: direct chemical synthesis or forced degradation of the active pharmaceutical ingredient (API).

Different synthetic routes employed for the design of the same drug can lead to the formation of different impurities. researchgate.net Therefore, a laboratory-scale synthesis would likely be designed based on the predicted or known reaction pathway that forms this compound as a byproduct during the manufacturing of Tirofiban.

Alternatively, impurities can be intentionally generated through forced degradation studies. google.comgoogle.com This involves subjecting the Tirofiban API to stress conditions such as acid or alkali hydrolysis, oxidation, high heat, or photolysis to produce degradation products. google.comgoogle.comscielo.org.co The reaction mixture is then processed to isolate the specific impurity of interest. For instance, a known method for producing a different Tirofiban impurity involves heating Tirofiban hydrochloride with hydrogen peroxide to induce oxidative damage. google.comgoogle.com A similar targeted approach would be optimized to maximize the yield of this compound.

Once a crude mixture containing this compound is obtained, its isolation and purification are paramount. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful and widely used technique for this purpose, designed to isolate a specific compound from a mixture in sufficient quantity and purity for its intended use. ijcpa.in

The process involves purifying the crude product containing the impurity through a chromatographic system. google.comgoogle.com The collected fractions containing the pure compound are then combined and the solvent is removed, often by rotary evaporation, to yield the purified solid impurity. google.comgoogle.com The goal is to achieve the maximum amount of the impurity at the desired purity in a short time. ijcpa.in Focusing the gradient can improve resolution and promote increased column loading, leading to better purity of the final product. waters.com

Table 1: Illustrative Parameters for Preparative HPLC Purification

Parameter Typical Specification Purpose
Column Reversed-phase C18 (octadecylsilane) Separates compounds based on hydrophobicity. google.comgoogle.com
Mobile Phase A gradient mixture of acetonitrile (B52724) and water or a buffer. Elutes the compounds from the column at different times for separation. google.comgoogle.com
Flow Rate Higher than analytical HPLC (e.g., 5-20 mL/min or more) Processes larger sample volumes in a shorter time. ijcpa.in
Detection UV detector (e.g., at 227 nm) Monitors the column effluent to identify fractions containing the target impurity. google.comgoogle.com

| Loading | Injection of larger volumes or higher concentrations. | To maximize the amount of isolated material per run. waters.com |

Optimization of Synthetic Routes for High Purity and Yield

Characterization of this compound Reference Standards for Purity and Identity

After isolation, the identity and purity of the this compound reference standard must be unequivocally confirmed. This is accomplished using a suite of spectroscopic and chromatographic techniques to provide comprehensive characterization data, which is documented in a Certificate of Analysis (COA). aquigenbio.comaxios-research.com

Structural elucidation is typically performed using:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate molecular weight and elemental composition of the impurity. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are employed to map the proton and carbon framework of the molecule, confirming its precise structure. google.com

Purity assessment is most commonly conducted using analytical HPLC, which can separate the main compound from any remaining trace impurities. google.com A purity of over 99% is often targeted for reference standards. researchgate.net

Table 2: Chemical Identity of this compound

Identifier Value Reference(s)
CAS Number 2250244-31-4 biosynth.comarctomsci.commolcoo.com
Chemical Formula C17H27NO7S2 biosynth.comarctomsci.com

| Molecular Weight | 421.5 g/mol | biosynth.com |

Development and Certification of Pharmacopoeial Traceable Reference Standards

For an impurity standard to be used in regulatory submissions and official quality control testing, it should ideally be traceable to a pharmacopoeial standard, such as those from the United States Pharmacopeia (USP) or European Pharmacopoeia (EP). aquigenbio.comsynzeal.com

The development of a certified reference standard is a rigorous process. It involves:

Comprehensive Characterization: The candidate standard is subjected to extensive testing to confirm its identity, purity, and other relevant properties, as described in section 6.2.

Comparison with Official Standards: The characterized material is compared against a primary pharmacopoeial standard, if one exists, to establish traceability.

Documentation: All analytical data, synthesis methods, and purification details are compiled into a comprehensive report. This documentation, including a detailed Certificate of Analysis, ensures the material meets the stringent requirements set by regulatory bodies like the FDA and EMA. veeprho.com

These highly characterized reference materials are essential for use in Abbreviated New Drug Applications (ANDA) and other regulatory filings. aquigenbio.comsynzeal.com

Role of Impurity Reference Standards in Analytical Method Validation and Quality Control

The primary purpose of preparing a pure reference standard of this compound is to support the quality control of Tirofiban drug substance and product. google.comgoogle.com The standard plays an indispensable role in the development and validation of analytical methods, particularly stability-indicating HPLC methods, as mandated by the International Council for Harmonisation (ICH) guidelines. scielo.org.co

The reference standard is crucial for:

Analytical Method Development: It is used to optimize the chromatographic conditions to ensure that the impurity is well-separated from the Tirofiban API and other potential impurities. scielo.org.co

Method Validation: The standard is used to assess key validation parameters to prove the method is fit for its intended purpose. aquigenbio.comsynzeal.comscielo.org.co

Routine Quality Control: In routine manufacturing, the reference standard is used as a comparator to identify and quantify the level of this compound in batches of the drug, ensuring that it remains within safe, specified limits. google.comgoogle.com

Table 3: Use of this compound Reference Standard in Analytical Method Validation

Validation Parameter Role of the Reference Standard Reference(s)
Specificity / Selectivity Used to demonstrate that the analytical method can unambiguously assess the API in the presence of the impurity without interference. researchgate.netscielo.org.co
Linearity A series of dilutions of the reference standard are analyzed to prove the method provides results that are directly proportional to the concentration of the impurity over a specific range. scielo.org.coscielo.org.co
Accuracy Known amounts of the reference standard are added (spiked) into placebo or sample matrix and analyzed to confirm how close the method's results are to the true value. scielo.org.coscielo.org.co
Limit of Detection (LOD) Used to determine the lowest concentration of the impurity that can be detected by the method. scielo.org.coscielo.org.co

| Limit of Quantification (LOQ) | Used to determine the lowest concentration of the impurity that can be reliably quantified with acceptable precision and accuracy. | scielo.org.coscielo.org.co |

Future Research Directions in Tirofiban Impurity 4 Studies

Development of Novel Spectroscopic and Chromatographic Technologies for Enhanced Detection Sensitivity and Selectivity

The accurate detection and quantification of pharmaceutical impurities, often present at trace levels, necessitate highly sensitive and specific analytical methods. intertek.com Future research will focus on advancing the analytical toolkit for Tirofiban (B1683177) impurity 4, moving beyond conventional techniques to achieve lower detection limits and greater structural elucidation capabilities.

Advancements in liquid chromatography, particularly Ultra-Performance Liquid Chromatography (UPLC), have already demonstrated significant improvements in resolution and speed for analyzing Tirofiban and its impurities. nih.gov A study developing a UPLC method for Tirofiban and its oxidative impurity highlighted the potential for short, reliable, and mass-compatible analyses. nih.gov Future work will likely involve the use of even more advanced column technologies and solvent systems to further enhance separation efficiency. For instance, a stability-indicating HPLC method for tirofiban hydrochloride and two synthetic impurities utilized a C18 column with a gradient elution of triethylamine (B128534) and acetonitrile (B52724), demonstrating good resolution. scielo.org.co

In the realm of spectroscopy, the coupling of chromatographic systems with advanced mass spectrometry (MS) detectors is a key area of development. pharmtech.com Techniques like high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide highly accurate mass measurements, enabling the confident identification of unknown impurities. pharmtech.com The use of a Quadrupole Dalton Analyzer (QDa) detector in an electrospray positive ion mode has been successfully used to identify an N-oxide derivative of Tirofiban. nih.gov Future research could apply similar advanced MS-based workflows to characterize Tirofiban impurity 4 with greater precision.

The table below summarizes some advanced analytical technologies and their potential applications in the study of this compound.

TechnologyApplication for this compoundPotential Advantages
Ultra-Performance Liquid Chromatography (UPLC) High-resolution separation from Tirofiban and other impurities.Faster analysis times, improved peak resolution, and higher sensitivity compared to conventional HPLC. nih.gov
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination for precise identification and structural elucidation.High confidence in impurity identification, even for previously unknown compounds. pharmtech.com
Tandem Mass Spectrometry (MS/MS) Fragmentation analysis to confirm the structure of the impurity.Detailed structural information, aiding in the confirmation of the impurity's identity.
Quadrupole Dalton Analyzer (QDa) A user-friendly mass detector for routine impurity identification and quantification.Provides mass information that can be integrated into existing chromatographic workflows for enhanced impurity monitoring. nih.gov

Application of Advanced Computational Chemistry and Machine Learning for Impurity Prediction and Risk Assessment

Computational chemistry and machine learning are emerging as powerful tools in pharmaceutical development, offering the potential to predict the formation of impurities and assess their potential risks without the need for extensive laboratory experiments. lhasalimited.orgtoxminds.com

Quantitative Structure-Activity Relationship (QSAR) models are a key component of this in silico approach. toxminds.com These models can predict the toxicological properties of a chemical, such as mutagenicity, based on its structure. nih.govnih.gov The ICH M7 guideline, which addresses DNA reactive (mutagenic) impurities, encourages the use of two complementary (Q)SAR methodologies—an expert rule-based system and a statistics-based system—for risk assessment. lhasalimited.orgacs.org Future research on this compound will likely involve the use of such models to evaluate its potential for mutagenicity and other toxicities.

The following table outlines the potential applications of computational and machine learning tools in the study of this compound.

Computational ToolApplication for this compoundPotential Benefits
QSAR Models Prediction of mutagenicity and other toxicological endpoints.Early identification of potential safety risks, guiding further experimental testing. nih.govnih.gov
Machine Learning for Reaction Prediction Prediction of the formation of this compound during synthesis.Proactive control of the manufacturing process to minimize impurity levels. openreview.net
AI-Powered Data Analysis Automated and enhanced detection of the impurity in analytical data.Increased accuracy and efficiency in quality control testing. amazonaws.comprecedenceresearch.com
In Silico ADME/Tox Prediction Assessment of the absorption, distribution, metabolism, excretion, and toxicity profile.Provides a comprehensive toxicological profile to support risk assessment. tandfonline.com

Implementation of Green Chemistry Principles to Minimize Impurity Generation in Tirofiban Synthesis and Formulation

Green chemistry, or sustainable chemistry, is a design philosophy that aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. totalpharmaceuticaltopics.com The application of green chemistry principles in pharmaceutical manufacturing can lead to more efficient, safer, and environmentally friendly processes, with the added benefit of minimizing the formation of impurities. greenfieldchemical.comsuanfarma.comnetpharmalab.es

Key principles of green chemistry relevant to controlling this compound include:

Waste Prevention: Designing synthetic routes that produce minimal waste. researchgate.net

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. ijpsjournal.com

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids. totalpharmaceuticaltopics.comijpsjournal.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. researchgate.netijpsjournal.com

Use of Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents. ijpsjournal.comjddhs.com

Future research in this area will focus on re-evaluating the synthesis of Tirofiban to identify opportunities for applying these principles. This could involve exploring alternative synthetic pathways that avoid the formation of this compound, using more selective catalysts to reduce by-products, or optimizing reaction conditions to improve yield and purity. jddhs.com The adoption of digitalized and smart manufacturing processes can also contribute to resource efficiency and process improvements. 3ds.com

Continued Harmonization of Impurity Testing Methodologies and Acceptance Criteria Across Global Regulatory Bodies

The globalization of the pharmaceutical industry necessitates the harmonization of regulatory requirements for drug quality, including the control of impurities. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed several key guidelines that provide a framework for the control of impurities in new drug substances and products. jpionline.orgich.orgresearchgate.net

The primary ICH guidelines relevant to this compound are:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the identification, qualification, and control of impurities in new drug substances. ich.org

ICH Q3B(R2): Impurities in New Drug Products: This guideline addresses impurities in new drug products. europa.eu

ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline specifically focuses on the assessment and control of mutagenic impurities. jpionline.org

While significant progress has been made in harmonization, there can still be inconsistencies in the interpretation and implementation of these guidelines across different regulatory agencies, such as the FDA and EMA. nih.govpharmaffiliates.com Future efforts will focus on achieving greater alignment on aspects such as the calculation of qualified impurity levels and the acceptance criteria for impurities. nih.gov The Pharmacopeial Discussion Group (PDG), which includes the USP, European Pharmacopoeia, and Japanese Pharmacopoeia, is also working towards harmonizing standards for procedures like elemental impurity testing. gmpinsiders.com

Continued harmonization will provide a more predictable and efficient regulatory landscape for the pharmaceutical industry, ensuring that drugs like Tirofiban meet consistent quality standards worldwide. This will ultimately benefit patients by ensuring the safety and efficacy of their medications.

Q & A

Q. How should researchers conduct systematic literature reviews to identify knowledge gaps in this compound characterization?

  • Methodological Answer : Use databases like PubMed and SciFinder with Boolean search terms (e.g., "Tirofiban AND impurity AND synthesis"). Prioritize peer-reviewed journals over patents or non-reviewed preprints. Critically evaluate sources for methodological rigor and compliance with ICH guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.